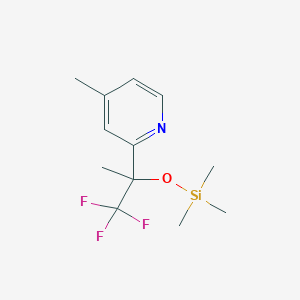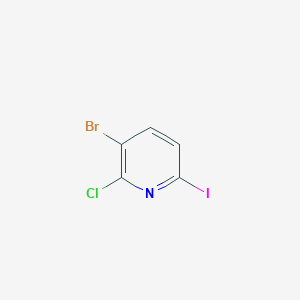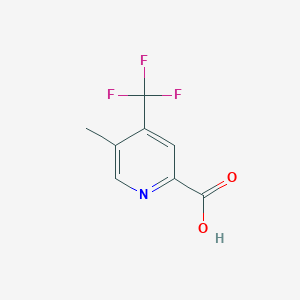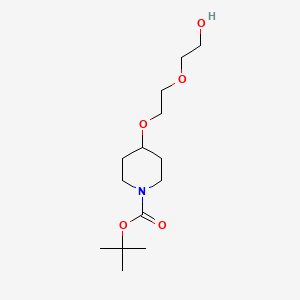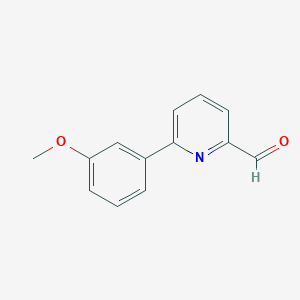
6-(3-Methoxyphenyl)picolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Methoxyphenyl)picolinaldehyde is an organic compound with the molecular formula C13H11NO2 It is a derivative of picolinaldehyde, where the hydrogen atom at the 6-position of the pyridine ring is substituted with a 3-methoxyphenyl group
Méthodes De Préparation
The synthesis of 6-(3-Methoxyphenyl)picolinaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.
Analyse Des Réactions Chimiques
6-(3-Methoxyphenyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions include the corresponding carboxylic acid, primary alcohol, and substituted derivatives, respectively .
Applications De Recherche Scientifique
6-(3-Methoxyphenyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model compound for understanding the behavior of similar aldehydes in biological systems.
Medicine: Research into its potential pharmacological properties is ongoing. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Its derivatives may find applications in the development of new materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism by which 6-(3-Methoxyphenyl)picolinaldehyde exerts its effects depends on the specific context of its use. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, it may interact with enzymes that catalyze reactions involving aldehydes, affecting various metabolic pathways .
Comparaison Avec Des Composés Similaires
6-(3-Methoxyphenyl)picolinaldehyde can be compared with other picolinaldehyde derivatives, such as:
Picolinaldehyde: The parent compound, which lacks the methoxyphenyl substitution.
6-(2-Methoxyphenyl)picolinaldehyde: A similar compound with the methoxy group in the ortho position on the phenyl ring.
6-(4-Methoxyphenyl)picolinaldehyde: A similar compound with the methoxy group in the para position on the phenyl ring.
The uniqueness of this compound lies in the specific positioning of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems .
Propriétés
Formule moléculaire |
C13H11NO2 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
6-(3-methoxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-12-6-2-4-10(8-12)13-7-3-5-11(9-15)14-13/h2-9H,1H3 |
Clé InChI |
VOEKNDLNFFBAOY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC=CC(=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



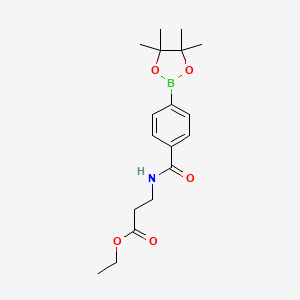
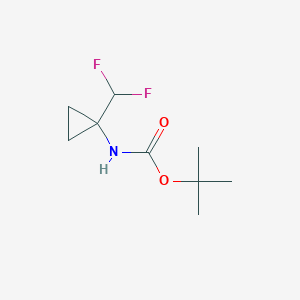
![8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid](/img/structure/B13983033.png)

![tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13983048.png)
